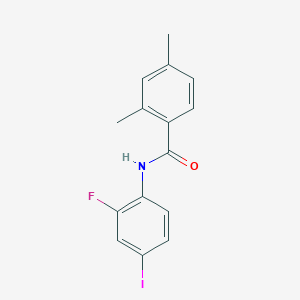
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil, also known as MFAU, is a synthetic nucleoside analog that has been studied for its potential applications in scientific research. This compound is structurally similar to other nucleoside analogs, such as AZT, and has been shown to have antiviral and antiproliferative properties. In
Scientific Research Applications
1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of virology, where this compound has been shown to have antiviral properties against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has also been studied for its potential applications in cancer research, where it has been shown to have antiproliferative effects against a range of cancer cell lines.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil involves its incorporation into viral or cellular DNA, where it acts as a chain terminator, preventing further DNA synthesis. This compound is selectively phosphorylated by cellular kinases, which allows it to be incorporated into DNA. Once incorporated, this compound lacks a 3'-OH group, which is required for the addition of further nucleotides, leading to chain termination.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit viral replication and cellular proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil for lab experiments is its selectivity for cellular kinases, which allows for its incorporation into DNA. This selectivity also reduces the potential for off-target effects, making it a useful tool for studying DNA synthesis and replication. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil. One area of research could be to further explore its antiviral properties, particularly against emerging viral infections. Another area of research could be to investigate its potential applications in gene therapy, where it could be used as a tool for targeted gene editing. Additionally, further research could be conducted to explore the potential use of this compound in combination with other nucleoside analogs for the treatment of cancer.
Synthesis Methods
The synthesis of 1-Methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil involves a multi-step process that begins with the reaction of 5-iodo-2'-deoxyuridine with trimethylsilyl azide to form 5-azido-2'-deoxyuridine. This compound is then treated with 2-deoxy-2-fluoroarabinose to form 5-(2-deoxy-2-fluoroarabinofuranosyl)-2-azido-2'-deoxyuridine. The final step involves the methylation of the uracil ring to form this compound.
properties
CAS RN |
127517-43-5 |
|---|---|
Molecular Formula |
C106H172N32O32 |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
5-[(2S,3S,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-16-2-4(9(18)13-10(16)19)8-6(11)7(14-15-12)5(3-17)20-8/h2,5-8,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7?,8+/m1/s1 |
InChI Key |
WCXOIXQZTJXMQW-CLTDUVIFSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
synonyms |
1-methyl-5-(3-azido-2,3-dideoxy-2-fluoro-beta-arabinofuranosyl)uracil 1-methyl-5-(30azido-2,3-dideoxy-2-fluoro-veta-D-arabinofuranosyl)uracil MADFAFU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)







![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)